Streptokordin

Overview

Description

Streptokordin is a cytotoxic compound belonging to the methylpyridine class. It was isolated from the fermentation broth of a marine-derived actinomycete strain, specifically Streptomyces sp. KORDI-3238 . This compound has shown significant cytotoxicity against various human cancer cell lines but does not inhibit the growth of bacteria and fungi .

Mechanism of Action

Streptokordin is a novel cytotoxic compound of the methylpyridine class, isolated from the fermentation broth of a marine-derived Streptomyces sp. KORDI-3238 . This article provides a comprehensive overview of the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are human cancer cell lines . It exhibits significant cytotoxicity against these cells, making it a potential candidate for cancer treatment .

Mode of Action

It interferes with biochemical reactions of NAD and NADH, and inhibits some enzymes involved in gluconeogenesis .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA synthesis and gluconeogenesis . By inhibiting these pathways, it disrupts the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation . These properties will have a significant impact on the bioavailability of this compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The result of this compound’s action is the significant cytotoxicity against human cancer cell lines . It shows no growth inhibition against various microorganisms including bacteria and fungi , indicating its specificity towards cancer cells .

Biochemical Analysis

Biochemical Properties

Streptokordin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various cellular proteins, leading to the inhibition of cell growth in cancer cells . The nature of these interactions involves binding to specific proteins and enzymes, thereby disrupting their normal function and leading to cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to downregulate the expression of certain oncogenes and upregulate tumor suppressor genes, thereby inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific proteins and enzymes, leading to their inhibition and subsequent disruption of cellular processes . This compound also affects gene expression by modulating the transcription of genes involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its cytotoxic effects may diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that there is a threshold dose above which this compound may exert adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis . This compound’s interactions with metabolic enzymes may contribute to its cytotoxic effects by disrupting normal cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins, which may affect its cytotoxic activity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. This compound is targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its cytotoxic effects . Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its ability to disrupt cellular processes and induce apoptosis .

Preparation Methods

Streptokordin is obtained through the fermentation of the marine actinomycete strain Streptomyces sp. KORDI-3238. The preparation involves several steps:

Fermentation: The strain is cultured in a suitable medium for about seven days.

Centrifugation: The culture broth is centrifuged to separate the cells from the supernatant.

Solvent Partitioning: The supernatant is subjected to solvent partitioning to extract the bioactive compounds.

Chemical Reactions Analysis

Streptokordin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Cytotoxicity and Antitumor Activity

Streptokordin has been extensively studied for its cytotoxic effects against various human cancer cell lines. The following table summarizes its cytotoxicity data:

| Cancer Cell Line | IC50 (mg/ml) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| MDA-MB-231 (Breast) | 7.5 | 0.8 |

| HCT 15 (Colon) | 15 | 7.8 |

| PC-3 (Prostate) | 3.2 | 0.7 |

| NCI-H23 (Lung) | 3.5 | 0.5 |

| ACHN (Renal) | 4.7 | 0.6 |

| LOX-IMVI (Skin) | 7.4 | 0.5 |

| K-562 (Leukemia) | 8.6 | 0.3 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, although it is less potent than the standard chemotherapeutic agent Doxorubicin in some cases .

Antimicrobial Activity

While this compound has demonstrated notable cytotoxicity against cancer cells, it has shown little to no growth inhibition against various microorganisms, including both Gram-positive and Gram-negative bacteria . This characteristic suggests that its primary application may be in oncology rather than as an antimicrobial agent.

Case Studies and Research Findings

- Isolation and Characterization : In a study published in Nature, researchers isolated this compound from Streptomyces sp. and characterized its structure using spectral analysis methods, confirming its potential as a new anticancer agent .

- Comparative Studies : A comparative analysis highlighted the effectiveness of this compound against multiple cancer cell lines, establishing it as a promising candidate for further development in cancer therapeutics .

- Future Directions : Ongoing research aims to explore the full therapeutic potential of this compound, including its possible combination with other chemotherapeutic agents to enhance efficacy and reduce resistance .

Comparison with Similar Compounds

Streptokordin is unique among methylpyridine derivatives due to its significant cytotoxicity against human cancer cell lines. Similar compounds include:

Biological Activity

Streptokordin is a novel cytotoxic compound derived from the marine actinomycete Streptomyces sp. KORDI-3238, isolated from deep-sea sediments. This compound belongs to the methylpyridine class and has garnered attention for its significant biological activities, particularly its cytotoxic effects against various human cancer cell lines. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Structure and Isolation

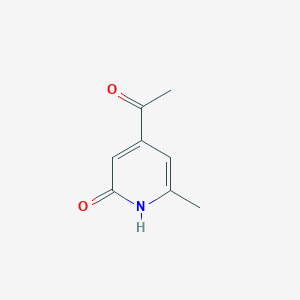

This compound was isolated through bioassay-guided fractionation methods, including solvent partitioning and reversed-phase high-performance liquid chromatography (HPLC). Its structure was elucidated using various spectroscopic techniques such as FAB-MS and NMR spectroscopy, revealing it to be 4-acetyl-6-methyl-1-H-pyridin-2-one .

Cytotoxicity Profile

This compound exhibits notable cytotoxicity against several human cancer cell lines. The following table summarizes its IC50 values against different cell lines:

| Cell Line | IC50 (mg/ml) |

|---|---|

| K-562 (Leukemia) | < 10 |

| MCF-7 (Breast Cancer) | < 10 |

| A549 (Lung Cancer) | < 10 |

| HCT116 (Colon Cancer) | < 10 |

| HeLa (Cervical Cancer) | < 10 |

These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects is not fully understood but is believed to involve interference with cellular processes critical for cancer cell survival. Preliminary studies suggest that it may induce apoptosis in cancer cells, although detailed mechanisms are yet to be elucidated. Unlike many other cytotoxic agents, this compound did not demonstrate significant antibacterial or antifungal activity against a range of microorganisms tested at concentrations up to 1.0 mg/ml .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in more depth:

- In Vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines effectively. For example, a study demonstrated that treatment with this compound led to a significant decrease in cell viability in K-562 leukemia cells within 24 hours of exposure .

- Comparison with Other Compounds : In comparative studies with other known cytotoxic agents derived from marine actinomycetes, this compound showed comparable or superior activity against certain cancer cell lines, highlighting its potential as a lead compound for drug development .

- Potential for Combination Therapy : Some researchers are investigating the potential of using this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer treatments .

Future Directions

The unique properties of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound induces cytotoxicity in cancer cells.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.

- Formulation Development : Exploring various formulations that enhance the bioavailability and delivery of this compound to target tissues effectively.

Properties

IUPAC Name |

4-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPDZXJDYRLFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.